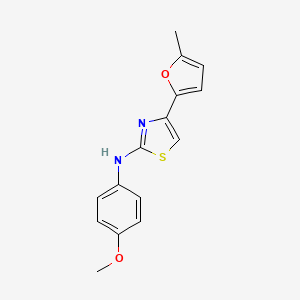![molecular formula C20H23N3O3S B11072459 (1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072459.png)
(1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is a complex organic molecule featuring a unique bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the triazole ring, introduction of the cyclohexyl and phenyl groups, and the construction of the dioxabicyclo[3.2.1]octane core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and cost-effective reagents. The development of a robust purification process is also essential to obtain the compound in the desired purity for its applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE: can undergo various chemical reactions including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which (1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules and bicyclic compounds with similar functional groups. Examples include:
(1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE: analogs with different substituents on the triazole ring.
Bicyclic compounds: with different heteroatoms or ring sizes.
Uniqueness
The uniqueness of (1S,2S,5R)-2-(4-CYCLOHEXYL-3-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C20H23N3O3S/c24-16-11-15(17-12-25-19(16)26-17)23-20(27)22(14-9-5-2-6-10-14)18(21-23)13-7-3-1-4-8-13/h1,3-4,7-8,14-15,17,19H,2,5-6,9-12H2/t15-,17+,19+/m0/s1 |
InChI Key |
SPGLAQXGFDMRLF-KVSKMBFKSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=NN(C2=S)[C@H]3CC(=O)[C@@H]4OC[C@H]3O4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)N2C(=NN(C2=S)C3CC(=O)C4OCC3O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11072401.png)
![Methyl 4-cyano-7,8-difluoro-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072404.png)
![6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11072411.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072424.png)
![4-methyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11072426.png)
![Ethyl 1-{3-[(benzylcarbamoyl)amino]benzyl}piperidine-4-carboxylate](/img/structure/B11072427.png)

![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
![N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide](/img/structure/B11072432.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![2-Amino-4-(furan-2-yl)-6-(4-methylphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11072439.png)
![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)
